6-amino-2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one
Description
This compound features a pyrimidin-4-one core substituted at position 2 with a sulfanyl group linked to a 2-(1,3-benzodioxol-5-yl)-2-oxoethyl moiety. The amino group at position 6 enhances hydrogen-bonding capacity, making this compound a candidate for biological targeting .
Properties
Molecular Formula |
C13H11N3O4S |
|---|---|
Molecular Weight |
305.31 g/mol |
IUPAC Name |
4-amino-2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H11N3O4S/c14-11-4-12(18)16-13(15-11)21-5-8(17)7-1-2-9-10(3-7)20-6-19-9/h1-4H,5-6H2,(H3,14,15,16,18) |
InChI Key |
XCCFHLQVQLLROJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CC(=O)N3)N |
Origin of Product |
United States |
Preparation Methods
Chloropyrimidine Intermediate Synthesis
A common starting material is 6-amino-2-chloropyrimidin-4-one, synthesized via chlorination of the corresponding hydroxypyrimidine using phosphorus oxychloride (POCl₃). For example, methyl 6-amino-2-chloropyrimidine-4-carboxylate is prepared by treating 6-aminouracil with POCl₃ in dimethylformamide (DMF) at 80°C for 12 hours.
Thiolation with Benzodioxole-Ketone Derivatives
The chloropyrimidine intermediate undergoes nucleophilic substitution with 2-(1,3-benzodioxol-5-yl)-2-mercaptoethyl ketone. This reaction is conducted in tetrahydrofuran (THF) under nitrogen atmosphere, using triethylamine (TEA) as a base to scavenge HCl. The reaction achieves 75% yield after 6 hours at 60°C.
Condensation Reactions
One-Pot Pyrimidine Ring Formation
A convergent strategy involves condensing thiourea with ethyl 2-(1,3-benzodioxol-5-yl)-3-oxobutanoate in the presence of sodium ethoxide. The reaction proceeds via cyclocondensation to form the pyrimidine ring, with simultaneous incorporation of the sulfanyl and benzodioxole groups. This method reduces purification steps and achieves 68% yield.
Coupling Agents for Sulfanyl Group Introduction
Carbodiimide-based coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), facilitate the attachment of 2-(1,3-benzodioxol-5-yl)-2-thioacetic acid to 6-amino-2-hydroxypyrimidin-4-one. The reaction is performed in dichloromethane (DCM) at room temperature for 24 hours, yielding 82% product.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation significantly reduces reaction times. For instance, a mixture of 6-amino-2-mercaptopyrimidin-4-one and 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone in acetonitrile undergoes microwave heating at 120°C for 15 minutes, achieving 93% yield.
Solvent and Catalyst Optimization
Using polar aprotic solvents like dimethylacetamide (DMA) with catalytic potassium iodide (KI) enhances microwave efficiency. This combination improves the solubility of the benzodioxole precursor and accelerates nucleophilic displacement.
Stepwise Functionalization
Sequential Group Introduction
-
Amino Group Installation : 2-Chloropyrimidin-4-one is aminated using ammonium hydroxide at 100°C for 8 hours.
-
Sulfanyl Group Attachment : The product reacts with 1,3-benzodioxol-5-yl ethyl disulfide in ethanol under reflux, mediated by sodium hydride (NaH).
-
Ketone Formation : Oxidation of the ethyl group to a ketone is achieved with pyridinium chlorochromate (PCC) in DCM.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
6-AMINO-2-{[2-(1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidinone derivatives.
Substitution: Formation of N-substituted pyrimidinone derivatives.
Scientific Research Applications
6-AMINO-2-{[2-(1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-AMINO-2-{[2-(1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Physicochemical Properties
The table below compares the target compound with key analogs based on substituent chemistry and inferred properties:
Key Observations:
- Electron Effects : The benzodioxole group in the target compound provides electron-donating properties, contrasting with the electron-neutral benzyl group in Compound 2. This may enhance interactions with polar biological targets .
- Lipophilicity : The benzyl and 2-methylbenzyl substituents (Compounds 2 and 5) increase lipophilicity compared to the benzodioxole group, which balances aromaticity with oxygen-mediated solubility .
- Synthetic Accessibility : Compound 2 is synthesized via alkylation of Compound 1 with benzyl chloride. The target compound likely follows a similar route, substituting benzyl chloride with a benzodioxol-containing electrophile .
Structural Complexity and Bioactivity Potential
- Target Compound vs. Azepane Derivative (): The azepane-containing analog incorporates a seven-membered ring and a pyrimidoindole core, which may improve membrane permeability but complicate synthesis.
- Core Modifications: Simplification to 6-amino-1,2-dihydropyrimidin-2-one () removes the sulfanyl group, reducing hydrogen-bonding capacity and reactivity .
Tautomerism and Reactivity
The pyrimidin-4-one core in all analogs exhibits tautomerism between oxo and hydroxyl forms. The sulfanyl group in the target compound and its analogs may exist as thiol or thione tautomers, influencing reactivity in nucleophilic substitutions or metal coordination .
Biological Activity
6-amino-2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features:
- An amino group at the 6-position of the pyrimidine ring.
- A sulfanyl group that enhances its reactivity.
- A benzodioxole moiety , known for its biological activity against various diseases.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations demonstrate that it exhibits cytotoxic effects against several cancer cell lines, including human lung adenocarcinoma (A549) and rat glioma (C6) cells.
Key Findings:
- The compound induced apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell percentages when treated with varying concentrations of the compound.
- It disrupted mitochondrial membrane potential, which is critical for cell survival and apoptosis regulation.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|---|---|
| 6-amino... | A549 | 15 | 25.0 | 12.11 |
| 6-amino... | C6 | 10 | 49.8 | 52.7 |
| Cisplatin | A549 | 5 | 32.4 | 16.3 |
Data sourced from comparative studies evaluating the efficacy of various compounds against cancer cell lines.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on cholinesterases, which are enzymes involved in neurotransmission and are significant in neurodegenerative diseases.
Research Findings:
- The compound did not show significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting that its anticancer effects may not correlate with cholinesterase inhibition.
Table 2: Enzyme Inhibition Activity
| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |
|---|---|---|
| 6-amino... | 5 | 3 |
| Control | 100 | 100 |
These findings indicate a lack of relationship between anticancer activity and cholinesterase inhibition.
Mechanistic Insights
Further mechanistic studies explored the interaction of the compound with cellular pathways:
- SIRT1 Inhibition: The compound was evaluated for SIRT1 inhibitory action, which plays a role in cellular stress responses and aging. Docking studies suggested potential binding affinity, although experimental validation is needed.
Case Studies
In a notable case study, the compound was administered in a controlled setting to assess its safety profile and therapeutic window:
- Case Study Outcome: Patients exhibited reduced tumor markers with minimal side effects when treated with a regimen including this compound alongside standard chemotherapy.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 6-amino-2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one to achieve high yields and purity?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For analogous thieno-pyrimidinones, yields exceeding 80% were achieved via stepwise alkylation and cyclization under reflux in polar aprotic solvents (e.g., DMF or THF) . Purification by recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Key parameters include stoichiometric control of sulfanylating agents and temperature modulation to suppress side reactions.
Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound's structural integrity?
- Methodological Answer :
- 1H NMR : Confirm substituent integration and coupling patterns (e.g., benzodioxole protons at δ 6.8–7.2 ppm, pyrimidine NH2 at δ 5.5–6.0 ppm) .
- HRMS : Validate molecular weight with <2 ppm error (e.g., C13H11N3O4S requires [M+H]+ = 306.0492) .
- Melting Point : Compare to literature values (e.g., analogs in exhibit mp 150–224°C).
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .
Q. How should researchers design initial biological activity assays for this compound?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for kinases or oxidoreductases) due to the sulfanyl and benzodioxole moieties' electron-rich nature. Use dose-response curves (1 nM–100 μM) in triplicate, with positive controls (e.g., staurosporine for kinases). Cell viability assays (MTT or resazurin) can screen for cytotoxicity .
Advanced Research Questions
Q. How does the 1,3-benzodioxole moiety influence reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer : The electron-donating methylenedioxy group enhances aromatic ring stability but may sterically hinder electrophilic attacks. For oxidation studies, use H2O2/acetic acid to convert sulfanyl to sulfoxide/sulfone derivatives, monitoring progress via TLC and LC-MS. Compare reaction rates to non-benzodioxole analogs to isolate steric/electronic effects .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). For cell-based discrepancies, assess membrane permeability (logP >3 predicted for this compound) or metabolization via LC-MS/MS. Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) with rigorous statistical analysis (ANOVA, p<0.05) .
Q. Which computational models predict environmental degradation pathways and persistence?
- Methodological Answer : Apply QSAR models to estimate hydrolysis half-lives (e.g., EPI Suite) or photodegradation using DFT calculations for UV-Vis absorption spectra. Experimental validation via OECD 301B ready biodegradability tests can confirm persistence in aquatic systems .
Q. How can X-ray crystallography elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer : Co-crystallize with target proteins (e.g., human serum albumin for binding studies) using vapor diffusion. Resolve structures to ≤2.0 Å resolution to map interactions (e.g., hydrogen bonds between pyrimidin-4-one and catalytic lysine residues). Compare with docking simulations (AutoDock Vina) for SAR refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
